molecular formula C9H9BrO2 B13497549 (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol

(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol

Cat. No.: B13497549
M. Wt: 229.07 g/mol
InChI Key: FCAXRSMFSGFTPH-VIFPVBQESA-N
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Description

(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a bromine atom at the 7th position and a hydroxyl group at the 4th position, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.

    Cyclization: The precursor undergoes cyclization to form the benzopyran ring structure.

    Bromination: Bromine is introduced at the 7th position using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Reduction: The resulting compound is then reduced to introduce the hydroxyl group at the 4th position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the benzopyran ring.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-oxo-7-bromo-3,4-dihydro-1H-2-benzopyran.

    Reduction: Formation of 4-hydroxy-7-bromo-3,4-dihydro-1H-2-benzopyran.

    Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.

Scientific Research Applications

(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol involves its interaction with specific molecular targets. The hydroxyl group and bromine atom play crucial roles in its binding to enzymes or receptors, modulating their activity. This compound may affect various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol: The enantiomer of the compound with similar but distinct biological activities.

    7-chloro-3,4-dihydro-1H-2-benzopyran-4-ol: A similar compound with a chlorine atom instead of bromine.

    4-hydroxy-3,4-dihydro-1H-2-benzopyran: Lacks the bromine atom but shares the core structure.

Uniqueness

(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is unique due to the specific arrangement of the bromine atom and hydroxyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is a compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by the presence of both a bromine atom and a hydroxyl group, allows it to participate in various chemical reactions and biological interactions. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

PropertyValue
CAS No. 2679951-15-4
Molecular Formula C9H9BrO2
Molecular Weight 229.1 g/mol
Purity ≥95%

Structural Features

The compound features a benzopyran core, which is known for its diverse biological activities. The bromine atom at position 7 and the hydroxyl group at position 4 contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its hydroxyl group and participate in halogen bonding via the bromine atom. These interactions can modulate enzyme activity or receptor binding, leading to various physiological effects.

Potential Therapeutic Applications

Research indicates that this compound may exhibit:

  • Anti-inflammatory Properties : Studies suggest that compounds in this class can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, which may help in preventing oxidative stress-related diseases.
  • Anticancer Potential : Preliminary studies have indicated that this compound may inhibit cancer cell proliferation, although further research is required to elucidate its efficacy and mechanism.

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of similar benzopyran derivatives found that they significantly reduced inflammation markers in vitro. The mechanism involved the inhibition of NF-kB signaling pathways, suggesting that this compound could have similar effects .

Case Study 2: Antioxidant Activity

Research conducted on related compounds demonstrated their ability to reduce oxidative stress in cellular models. The hydroxyl group was identified as crucial for the antioxidant activity, providing a basis for further exploration of this compound's potential in oxidative stress-related conditions .

Case Study 3: Anticancer Properties

In a recent investigation into the anticancer properties of benzopyran derivatives, this compound showed promise in inhibiting the growth of specific cancer cell lines. The results indicated that it could induce apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameKey FeaturesBiological Activity
7-bromo-3,4-dihydroisochromenoneLacks hydroxyl groupLower antioxidant activity
3,4-dihydrobenzopyranLacks bromine atomLimited therapeutic potential
7-hydroxybenzopyranLacks bromine; more solubleHigher antioxidant activity

The presence of both a bromine atom and a hydroxyl group in this compound enhances its reactivity and potential biological interactions compared to these other compounds.

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

(4R)-7-bromo-3,4-dihydro-1H-isochromen-4-ol

InChI

InChI=1S/C9H9BrO2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3,9,11H,4-5H2/t9-/m0/s1

InChI Key

FCAXRSMFSGFTPH-VIFPVBQESA-N

Isomeric SMILES

C1[C@@H](C2=C(CO1)C=C(C=C2)Br)O

Canonical SMILES

C1C(C2=C(CO1)C=C(C=C2)Br)O

Origin of Product

United States

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